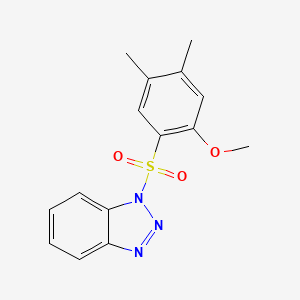
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide, also known as EFHB, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EFHB belongs to the class of sulfonamides and is synthesized using a multi-step process.
Wirkmechanismus
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and AKT, an enzyme involved in tumor growth.
Biochemical and Physiological Effects:
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and inhibit tumor growth in pre-clinical studies. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in pre-clinical studies. However, there are also some limitations to using 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide in lab experiments. It is not yet fully understood how 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide works, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and how it works to inhibit inflammation and tumor growth. Another direction is to study its safety and efficacy in clinical trials. Additionally, research could be done to explore its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a novel compound that has shown promising results in pre-clinical studies for its potential use as a therapeutic agent. Its anti-inflammatory and anti-tumor activity make it a potential candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-fluoro-3-nitrobenzenesulfonamide with ethyl alcohol in the presence of sodium ethoxide. This reaction produces 4-fluoro-3-ethoxybenzenesulfonamide, which is then reacted with 2,2-di(thiophen-2-yl)ethylamine in the presence of sodium hydride to produce 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has shown promising results in scientific research for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory and anti-tumor activity in pre-clinical studies. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S3/c1-2-24-15-8-7-13(11-14(15)19)27(22,23)20-12-18(21,16-5-3-9-25-16)17-6-4-10-26-17/h3-11,20-21H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXMVCLNNFZXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)


![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)


![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)
![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)